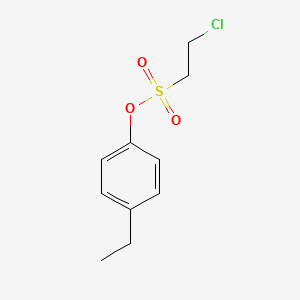
4-Ethylphenyl 2-chloroethane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethylphenyl 2-chloroethane-1-sulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of an ethyl group attached to a phenyl ring, which is further connected to a 2-chloroethane-1-sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylphenyl 2-chloroethane-1-sulfonate can be achieved through several methods. One common approach involves the reaction of 4-ethylphenol with 2-chloroethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the formation of the sulfonate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. The industrial synthesis may also incorporate purification steps such as distillation or recrystallization to remove impurities and achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-Ethylphenyl 2-chloroethane-1-sulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.
Oxidation: The ethyl group on the phenyl ring can be oxidized to form carboxylic acids or aldehydes under appropriate conditions.
Reduction: The sulfonate group can be reduced to a sulfonic acid or a sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed, often in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used, usually in anhydrous solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted phenyl sulfonates, such as 4-ethylphenyl azide or 4-ethylphenyl thiocyanate.
Oxidation: 4-Ethylbenzoic acid or 4-ethylbenzaldehyde.
Reduction: 4-Ethylphenyl sulfonic acid or 4-ethylphenyl sulfide.
Scientific Research Applications
4-Ethylphenyl 2-chloroethane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving sulfonate groups.
Industry: The compound is utilized in the production of specialty chemicals, surfactants, and polymers, where its unique reactivity and functional groups are advantageous.
Mechanism of Action
The mechanism of action of 4-Ethylphenyl 2-chloroethane-1-sulfonate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with nucleophilic sites on enzymes or receptors, leading to the formation of covalent bonds and modulation of their activity.
Pathways Involved: It may participate in pathways involving sulfonate metabolism, where it acts as a substrate or inhibitor of enzymes such as sulfatases or sulfonate transporters.
Comparison with Similar Compounds
Similar Compounds
4-Ethylphenol: A related compound with a hydroxyl group instead of the sulfonate group.
2-Chloroethanesulfonic Acid: A simpler sulfonate compound lacking the phenyl and ethyl groups.
4-Ethylphenyl Sulfide: A compound where the sulfonate group is replaced by a sulfide group.
Uniqueness
4-Ethylphenyl 2-chloroethane-1-sulfonate is unique due to its combination of functional groups, which confer distinct reactivity and properties. The presence of both the ethylphenyl and chloroethane-sulfonate moieties allows for diverse chemical transformations and applications that are not possible with simpler analogs.
Properties
CAS No. |
61980-96-9 |
|---|---|
Molecular Formula |
C10H13ClO3S |
Molecular Weight |
248.73 g/mol |
IUPAC Name |
(4-ethylphenyl) 2-chloroethanesulfonate |
InChI |
InChI=1S/C10H13ClO3S/c1-2-9-3-5-10(6-4-9)14-15(12,13)8-7-11/h3-6H,2,7-8H2,1H3 |
InChI Key |
HUQQMKIAFHJAFM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OS(=O)(=O)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















